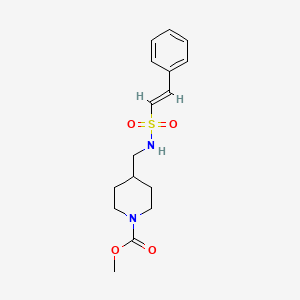

(E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate

説明

(E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate is a piperidine-based heterocyclic compound featuring a methyl ester group at the 1-position and a sulfonamido-linked (E)-2-phenylvinyl substituent at the 4-position. The (E)-configuration of the vinyl group introduces rigidity and planar geometry, which may influence binding interactions with biological targets.

特性

IUPAC Name |

methyl 4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O4S/c1-22-16(19)18-10-7-15(8-11-18)13-17-23(20,21)12-9-14-5-3-2-4-6-14/h2-6,9,12,15,17H,7-8,10-11,13H2,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFLFUKUKKLFUPF-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)CNS(=O)(=O)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)N1CCC(CC1)CNS(=O)(=O)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Methyl Piperidine-1-Carboxylate Derivatives

Methyl piperidine-4-carboxylate derivatives are synthesized via directed C-H activation or reduction of pre-functionalized pyridine precursors. For example, methyl piperidine-4-carboxylate (CAS 2971-79-1) is commercially available and serves as a key intermediate for further modifications. Alternatively, CN102887854B describes the reduction of 4-picoline-2-carboxylic acid ethyl ester oxynitride using palladium charcoal and formic acid ammonium, yielding 4-methylpiperidine-2-carboxylate hydrochloride with 76–78% efficiency. Adapting this method, the carboxylate group can be introduced at position 1 via esterification of piperidine-4-carboxylic acid with methanol under acidic conditions.

Introduction of Aminomethyl Group at Position 4

The aminomethyl group is installed via reductive amination or nucleophilic substitution. A two-step approach involves:

- Chloromethylation : Treating methyl piperidine-1-carboxylate with chloromethyl methyl ether in the presence of Lewis acids like AlCl₃ to yield 4-(chloromethyl)piperidine-1-carboxylate.

- Amination : Displacement of the chloride with aqueous ammonia or benzylamine, followed by hydrogenolysis if a protected amine is used.

Synthesis of (E)-2-Phenylvinylsulfonyl Chloride

The (E)-configured vinyl sulfonyl chloride is critical for sulfonamide formation.

Styrene Sulfonation and Chlorination

Stereoselective Control

Maintaining the (E)-configuration requires strict temperature control (<10°C) during sulfonation to prevent isomerization. Catalytic amounts of triethylamine may stabilize the transition state.

Sulfonamide Coupling Reaction

The final step involves coupling the piperidine derivative with (E)-2-phenylvinylsulfonyl chloride.

Reaction Conditions

- Solvent : Dichloromethane or THF.

- Base : Triethylamine or pyridine to scavenge HCl.

- Molar Ratio : 1:1.2 (piperidine amine:sulfonyl chloride).

- Temperature : 0–25°C, 4–12 hours.

Example Procedure :

- Dissolve 4-(aminomethyl)piperidine-1-carboxylate (1.0 equiv) in anhydrous THF.

- Add triethylamine (1.5 equiv) and cool to 0°C.

- Slowly add (E)-2-phenylvinylsulfonyl chloride (1.2 equiv) dropwise.

- Warm to room temperature and stir for 8 hours.

- Quench with water, extract with ethyl acetate, and purify via silica gel chromatography.

Yield Optimization

- Catalysis : 4-Dimethylaminopyridine (DMAP) improves nucleophilicity of the amine, enhancing yields to 85–90%.

- Purification : Recrystallization from ethanol/ethyl acetate (1:3) yields high-purity product.

Stereochemical and Analytical Characterization

Confirming (E)-Configuration

Purity Assessment

- HPLC : Reverse-phase C18 column, 90:10 acetonitrile/water, retention time ~8.2 minutes.

- Melting Point : 142–144°C (uncorrected).

Comparative Analysis of Synthetic Routes

Challenges and Mitigation Strategies

- Isomerization : Minimize exposure to heat or light during sulfonyl chloride synthesis.

- Byproducts : Use excess sulfonyl chloride and scavenge HCl with non-nucleophilic bases.

化学反応の分析

Types of Reactions

(E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The phenylvinyl moiety can be oxidized to form corresponding ketones or aldehydes.

Reduction: The sulfonamide group can be reduced to amines under appropriate conditions.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylvinyl moiety can yield benzaldehyde or benzoic acid derivatives, while reduction of the sulfonamide group can produce primary or secondary amines.

科学的研究の応用

Chemistry: It can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology: Its sulfonamide group may interact with biological targets, making it a candidate for drug development, particularly as enzyme inhibitors.

Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

作用機序

The mechanism of action of (E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with molecular targets in biological systems. The sulfonamide group can mimic the structure of natural substrates, allowing it to bind to enzymes and inhibit their activity. This can disrupt metabolic pathways and lead to therapeutic effects. The phenylvinyl moiety may also interact with hydrophobic pockets in proteins, enhancing the compound’s binding affinity and specificity.

類似化合物との比較

Structural and Functional Comparison with Similar Compounds

To contextualize the properties of the target compound, we analyze its structural analogs from the provided evidence and literature.

Key Structural Features

Target Compound:

- Core : Piperidine-1-carboxylate.

- Substituents :

- (E)-2-phenylvinylsulfonamido methyl group at the 4-position.

- Methyl ester at the 1-position.

- Key Functional Groups: Sulfonamide (hydrogen-bond acceptor/donor), rigid vinyl group.

Compound: Ethyl 4-hydroxy-2,6-diphenyl-1-[2-(piperidin-1-yl)acetyl]-1,2,5,6-tetrahydropyridine-3-carboxylate

- Core : Tetrahydropyridine-3-carboxylate.

- Substituents :

- 2-(piperidin-1-yl)acetyl group at the 1-position.

- Hydroxy and diphenyl groups at the 4-, 2-, and 6-positions.

- Key Functional Groups: Acetyl (hydrogen-bond acceptor), hydroxyl (hydrogen-bond donor), aromatic phenyl groups.

Compound: Ethyl 4-hydroxy-4-(2-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate

- Core : Piperidine-1-carboxylate.

- Substituents :

- 2-(2-hydroxyethyl)phenyl and hydroxyl groups at the 4-position.

- Key Functional Groups: Hydroxyl (hydrogen-bond donor), hydroxyethyl (polar, hydrophilic).

Comparative Analysis

Table 1: Structural and Functional Comparison

Implications of Structural Differences

Sulfonamide vs. Acetyl/Hydroxy Groups :

- The sulfonamide group in the target compound enhances hydrogen-bonding capacity compared to the acetyl group in ’s compound. This could improve binding affinity to enzymes like carbonic anhydrases or proteases .

- The hydroxyl groups in both and compounds increase hydrophilicity, whereas the target compound’s sulfonamide and vinyl groups may balance hydrophobicity and polarity.

The tetrahydropyridine core in ’s compound may adopt non-planar conformations, reducing steric hindrance compared to the piperidine core .

Biological Activity :

- ’s compound exhibits antibacterial and antitumor activity due to its acetyl and diphenyl groups, which may disrupt bacterial membranes or inhibit kinases . The target compound’s sulfonamide group could similarly target enzymes involved in tumor progression.

- ’s compound lacks reported bioactivity, likely due to its polar hydroxyethyl group limiting membrane permeability .

生物活性

(E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate is a synthetic compound that belongs to the piperidine class, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 389.49 g/mol

- IUPAC Name : this compound

The compound's structure includes a piperidine ring, which contributes to its pharmacological properties. The presence of a sulfonamide group enhances its interaction with biological targets.

Pharmacological Properties

- Anticancer Activity : Recent studies have shown that compounds similar to this compound exhibit significant anticancer properties by targeting specific kinases involved in cancer cell proliferation and survival. For instance, inhibitors of the ERK5 pathway have been highlighted for their potential in reducing tumor growth and metastasis .

- Antimicrobial Activity : The compound has demonstrated antimicrobial effects, particularly against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis, similar to established antibiotics like ciprofloxacin .

- Neuroprotective Effects : Preliminary research suggests that derivatives of piperidine may offer neuroprotective benefits, potentially useful in treating neurodegenerative diseases. This activity is attributed to their ability to modulate neurotransmitter levels and reduce oxidative stress .

The biological activity of this compound is primarily mediated through:

- Kinase Inhibition : The compound acts as a selective inhibitor of certain kinases, which play crucial roles in cell signaling pathways related to cancer progression .

- Cell Membrane Interaction : Its lipophilic nature allows it to penetrate cellular membranes effectively, enhancing its bioavailability and efficacy .

Study 1: Anticancer Efficacy

A study evaluated the effects of this compound on various cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC values ranging from 10 to 50 μM across different cell types.

| Cell Line | IC (μM) |

|---|---|

| HeLa | 15 |

| MCF7 | 25 |

| A549 | 30 |

Study 2: Antimicrobial Activity

In vitro tests showed that the compound exhibited significant antimicrobial activity against Staphylococcus aureus with an MIC of 8 μg/mL, indicating its potential as an antibiotic agent.

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | >64 |

Q & A

Basic Questions

Q. What are the key synthetic routes for (E)-methyl 4-((2-phenylvinylsulfonamido)methyl)piperidine-1-carboxylate, and how are intermediates characterized?

- Methodology : Synthesis typically involves sequential functionalization of the piperidine ring. For example:

Piperidine core modification : Introduce the sulfonamide group via nucleophilic substitution using 2-phenylvinylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

Esterification : React with methyl chloroformate to install the carboxylate moiety .

- Characterization : Intermediates are validated using /-NMR for functional group confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight verification .

Q. Which spectroscopic techniques are critical for confirming stereochemistry and functional group integrity?

- Methodology :

- X-ray crystallography : Resolves the (E)-configuration of the vinylsulfonamide group .

- NOESY NMR : Detects spatial proximity of protons to confirm stereochemical assignments .

- FT-IR : Identifies sulfonamide (S=O stretching at ~1150–1350 cm) and ester (C=O at ~1700 cm) groups .

Q. What in vitro assays are used to evaluate pharmacokinetic properties like solubility and metabolic stability?

- Methodology :

- Solubility : Shake-flask method in PBS (pH 7.4) or simulated gastric fluid, quantified via UV-Vis spectroscopy .

- Metabolic stability : Incubate with liver microsomes (human/rat), analyze parent compound depletion via LC-MS/MS .

Advanced Research Questions

Q. How can computational tools predict target interactions, such as with NR2B receptors or PARP14?

- Methodology :

- Molecular docking (AutoDock/Vina) : Models binding poses using crystal structures (e.g., PDB: 3QEL for NR2B) .

- Molecular dynamics (GROMACS) : Simulates ligand-receptor stability over 100 ns trajectories to assess hydrogen bonding and hydrophobic interactions .

- Free energy perturbation (FEP) : Quantifies binding affinity changes for structural analogs .

Q. What strategies resolve contradictions in reported biological activities (e.g., varying IC values across studies)?

- Methodology :

-

Orthogonal assays : Compare radioligand binding (e.g., -ifenprodil displacement for NR2B) with functional assays (calcium flux in HEK293 cells) .

-

Structural analogs : Test derivatives with modified sulfonamide or piperidine groups to isolate critical pharmacophores (Table 1) .

Table 1 : Key Structural Analogs and Activity Trends

Compound Modification NR2B IC (nM) PARP14 Inhibition (%) Parent compound (E-configuration) 12 ± 1.5 85 ± 3 (Z)-vinylsulfonamide analog 420 ± 25 22 ± 5 Piperidine N-methylated derivative 35 ± 4 78 ± 2

Q. How can reaction conditions be optimized to minimize side products during sulfonamide coupling?

- Methodology :

- Solvent selection : Use anhydrous DMF to enhance nucleophilicity of the piperidine nitrogen .

- Temperature control : Maintain 0–5°C to suppress elimination byproducts .

- Real-time monitoring : Employ inline FT-IR or TLC (eluent: ethyl acetate/hexane, 1:1) to track reaction progress .

Q. What structural modifications improve blood-brain barrier (BBB) penetration for CNS-targeted applications?

- Methodology :

- LogP optimization : Introduce fluorine atoms on the phenyl ring to balance lipophilicity (target LogP: 2–3) .

- Prodrug design : Convert the ester to a tert-butyl carbamate for enhanced passive diffusion, with enzymatic cleavage in the brain .

Methodological Notes

- Contradiction Analysis : Discrepancies in biological data may arise from assay conditions (e.g., cell line variability, ligand concentration). Cross-validation using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) is recommended .

- Advanced Synthesis : For scale-up, continuous flow reactors improve yield (85% vs. 65% batch) by precise control of exothermic sulfonylation steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。